methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
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Overview
Description
Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that combines an imidazole ring with an aminooxane moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Aminooxane Group: The aminooxane moiety is introduced via a nucleophilic substitution reaction. This involves reacting an appropriate oxirane (epoxide) with an amine to form the aminooxane structure.
Esterification: The carboxylate group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is known to interact with various biological molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and the aminooxane group may enhance its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating their activity. The aminooxane group may enhance binding affinity or specificity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminooxan-4-yl)acetate: Similar structure but lacks the imidazole ring.
N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride: Contains an indole ring instead of an imidazole ring.
Uniqueness
Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is unique due to the combination of the imidazole ring and the aminooxane group. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2742652-92-0 |
---|---|
Molecular Formula |
C10H17Cl2N3O3 |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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